molecular formula C6H11BrO B1279084 6-Bromohexanal CAS No. 57978-00-4

6-Bromohexanal

Cat. No.: B1279084
CAS No.: 57978-00-4
M. Wt: 179.05 g/mol
InChI Key: SSKLZGVVAYKNSS-UHFFFAOYSA-N
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Description

6-Bromohexanal is an organic compound with the molecular formula C6H11BrO It is a bromo-substituted aldehyde, where the bromine atom is attached to the sixth carbon of a hexanal chain

Preparation Methods

6-Bromohexanal can be synthesized through several methods. One common synthetic route involves the bromination of hexanal. This process typically uses bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the sixth carbon position. Another method involves the bromination/hydrolysis of C,O-bis-zirconocenes generated from unsaturated Weinreb amides using Schwartz’s reagent . Industrial production methods may vary, but they generally follow similar principles of selective bromination and subsequent purification.

Chemical Reactions Analysis

6-Bromohexanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-bromohexanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 6-bromohexanol, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles. For example, reacting with sodium cyanide (NaCN) can produce 6-cyanohexanal.

    Condensation: It can participate in aldol condensation reactions to form larger molecules, especially in the presence of base catalysts.

Scientific Research Applications

6-Bromohexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

6-Bromohexanal can be compared with other bromo-substituted aldehydes and hexanal derivatives:

    6-Bromo-1-hexanol: This compound has a hydroxyl group instead of an aldehyde group, making it more suitable for different types of reactions, such as esterification.

    6-Chlorohexanal: Similar to this compound but with a chlorine atom, it exhibits different reactivity and selectivity in chemical reactions.

    6-Bromohexanoic acid: The oxidized form of this compound, used in different applications due to its carboxylic acid group.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

6-bromohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKLZGVVAYKNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448361
Record name 6-bromohexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57978-00-4
Record name 6-bromohexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromohexanal
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 6-bromohexanal from Weinreb amides?

A1: Traditional methods for synthesizing haloaldehydes like this compound often face challenges related to selectivity and yield. The research by [] presents a novel approach using readily available Weinreb amides as starting materials. This method utilizes Schwartz's reagent to generate bis-C,O-zirconocenes, which then undergo a controlled bromination/hydrolysis sequence to yield this compound derivatives. This approach offers advantages in terms of regioselectivity and provides access to valuable building blocks for synthesizing complex molecules.

Q2: How can the reactivity of this compound be exploited in organic synthesis?

A2: The presence of both an electrophilic aldehyde group and a reactive bromine atom in this compound makes it a versatile precursor in organic synthesis. [] highlights its utility in constructing carbocyclic and heterocyclic compounds. For instance, the bromoalkane functionality can participate in nucleophilic substitution reactions, while the aldehyde group can undergo a range of transformations like Wittig reactions or reductive aminations, opening avenues for diverse molecular architectures.

Q3: Can this compound undergo cyclization reactions?

A3: Yes, as demonstrated in [], this compound can undergo intramolecular cyclization reactions. Specifically, the carbon-centered radical generated from this compound can attack the carbonyl group, leading to the formation of a six-membered cyclic alkoxy radical. This process highlights the potential of this compound in generating cyclic structures, which are prevalent motifs in many natural products and pharmaceuticals.

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